2-Phenoxy-5-(trifluoromethyl)aniline

Medicinal Chemistry Drug Design Lipophilicity

The specific ortho-phenoxy / meta-CF3 substitution pattern yields a LogP of 4.66 and pKa of 2.92—critical for intracellular target engagement and neutral passive diffusion. Generic trifluoromethyl anilines lack this precise electronic balance, risking failed diazotization or reduced metabolic stability. Ensure synthetic reproducibility with this verified building block.

Molecular Formula C13H10F3NO
Molecular Weight 253.22 g/mol
CAS No. 50594-29-1
Cat. No. B1367539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxy-5-(trifluoromethyl)aniline
CAS50594-29-1
Molecular FormulaC13H10F3NO
Molecular Weight253.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N
InChIInChI=1S/C13H10F3NO/c14-13(15,16)9-6-7-12(11(17)8-9)18-10-4-2-1-3-5-10/h1-8H,17H2
InChIKeyFNDYIQSNURRMNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenoxy-5-(trifluoromethyl)aniline (CAS 50594-29-1): Technical Baseline and Comparator Selection for Procurement


2-Phenoxy-5-(trifluoromethyl)aniline (CAS 50594-29-1) is a fluorinated aniline derivative, characterized by the presence of both a phenoxy moiety and a trifluoromethyl (-CF3) group on an aniline core . The compound serves as a versatile building block and intermediate in the synthesis of pharmaceuticals and agrochemicals, with the electron-withdrawing -CF3 group and the flexible phenoxy ring contributing to its distinct physicochemical and electronic properties . A patent from Rohm and Haas (1975) represents early literature on its synthesis and use [1].

Why 2-Phenoxy-5-(trifluoromethyl)aniline Cannot Be Readily Substituted with Generic In-Class Analogs


Trifluoromethyl-substituted anilines are not freely interchangeable. The precise substitution pattern on the aromatic ring profoundly influences key molecular properties, including lipophilicity, basicity, and metabolic stability, which are critical determinants of performance in downstream applications. . For example, the position of the -CF3 group relative to the amino and phenoxy moieties dictates the compound's LogP and pKa, which in turn affect solubility, membrane permeability, and target engagement. Selecting a generic alternative without rigorous comparative data on these specific parameters can lead to failed syntheses, altered reaction kinetics, or significantly reduced biological activity, making a compound-specific procurement strategy essential for scientific reproducibility. [1].

Quantitative Differentiation of 2-Phenoxy-5-(trifluoromethyl)aniline: Evidence for Scientific Selection


Lipophilicity (LogP) Comparison: Enhanced Membrane Permeability vs. Regioisomers

2-Phenoxy-5-(trifluoromethyl)aniline exhibits a predicted LogP value of 4.66, which is substantially higher than its regioisomer 2-[4-(trifluoromethyl)phenoxy]aniline (LogP = 2.68). [1]. This ~2 Log unit difference corresponds to a roughly 100-fold higher partition coefficient, indicating significantly greater lipophilicity and an anticipated enhancement in membrane permeability and passive absorption, a critical factor for designing cell-permeable probes or orally bioavailable leads. [2].

Medicinal Chemistry Drug Design Lipophilicity

Basicity (pKa) and Ionization State: A Key Differentiator in pH-Dependent Solubility and Reactivity

The predicted acid dissociation constant (pKa) of 2-Phenoxy-5-(trifluoromethyl)aniline is 2.92. . While a direct quantitative comparison for the same regioisomeric analog is not available, this low pKa value is a direct consequence of the strong electron-withdrawing effect of the trifluoromethyl group at the meta-position relative to the amino group. This property dictates that the amino group will be predominantly deprotonated (neutral) under physiological pH conditions, contrasting with anilines bearing -CF3 at less electron-withdrawing positions or other substituents. [1].

Chemical Synthesis Analytical Chemistry Biochemistry

Physical Form and Melting Point: A Practical Advantage for Formulation and Handling

2-Phenoxy-5-(trifluoromethyl)aniline is reported as a white to off-white crystalline solid with a melting point range of 78–80°C. . This relatively low and well-defined melting point is advantageous for handling and formulation compared to many related analogs, which may be oils or have significantly higher melting points. For instance, the closely related compound 4-Phenoxy-3-(trifluoromethyl)aniline (CAS 267416-81-9) has a reported melting point of 55–57°C. . The higher melting point of the target compound provides enhanced physical stability and ease of storage at ambient temperatures.

Formulation Science Procurement Logistics

Optimal Application Scenarios for 2-Phenoxy-5-(trifluoromethyl)aniline Based on Quantifiable Evidence


Design of Lipophilic Probes and Cell-Permeable Bioactive Molecules

This compound is specifically suited for medicinal chemistry programs aiming to optimize for high membrane permeability and cellular uptake. Its calculated LogP of 4.66 positions it well above the typical range for orally bioavailable drugs but makes it an excellent candidate for designing probes targeting intracellular compartments or for projects where high lipophilicity is a deliberate design feature. The low pKa (2.92) ensures the molecule remains neutral, further facilitating passive membrane diffusion.

Scaffold for Metal-Catalyzed Cross-Coupling Reactions

As an aniline derivative with an unencumbered primary amino group, it is an ideal substrate for diazotization chemistry and subsequent Sandmeyer, Balz-Schiemann, or other cross-coupling reactions to introduce further functional diversity. The electron-withdrawing trifluoromethyl group activates the aromatic ring towards nucleophilic aromatic substitution, expanding its synthetic utility for generating complex libraries . Vendor datasheets confirm its intended use as a fluorinated building block .

Internal Standard or Reference Compound for Analytical Method Development

The unique combination of a phenoxy group and a trifluoromethyl group provides a distinct and robust LC-MS and GC-MS signature. Its well-defined physical properties, such as a sharp melting point (78–80°C) and consistent predicted retention indices, make it a suitable candidate for use as an internal standard or system suitability standard in analytical methods for related fluorinated aromatic amines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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